![molecular formula C55H74MgN4O5+2 B11710465 Magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate CAS No. 18025-08-6](/img/structure/B11710465.png)

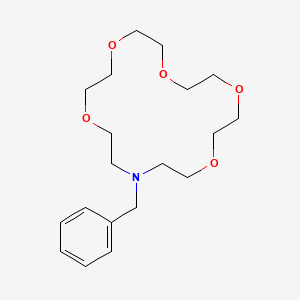

Magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlorophyll a is a specific form of chlorophyll, a green pigment found in plants, algae, and cyanobacteria. It plays a crucial role in photosynthesis, the process by which light energy is converted into chemical energy. Chlorophyll a absorbs most energy from wavelengths of violet-blue and orange-red light and is a poor absorber of green light, which is why plants appear green . This pigment is essential for photosynthesis in eukaryotes, cyanobacteria, and prochlorophytes due to its role as the primary electron donor in the electron transport chain .

准备方法

Synthetic Routes and Reaction Conditions: Chlorophyll a can be synthesized through various methods, including the conversion of protochlorophyllide by enzymes, separation from natural products, and hydrolysis from chlorophyll by enzymes . Laboratory techniques for large-scale preparations of chlorophylls involve dioxane precipitation and column chromatography .

Industrial Production Methods: Industrial production of chlorophyll a often involves extraction from natural sources such as plants and algae. The process includes grinding the plant material, extracting the pigment with solvents like acetone or ethanol, and purifying it using techniques like column chromatography .

化学反应分析

Types of Reactions: Chlorophyll a undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in photosynthesis and other biological processes .

Common Reagents and Conditions:

Oxidation: Chlorophyll a can be oxidized to form pheophytin a, a magnesium-free derivative.

Reduction: Reduction reactions can convert chlorophyll a to chlorophyllide a.

Substitution: Substitution reactions often involve the replacement of the magnesium ion with other metal ions.

Major Products Formed:

Pheophytin a: Formed through oxidation.

Chlorophyllide a: Formed through reduction.

科学研究应用

Chlorophyll a has numerous applications in scientific research across various fields:

Chemistry: Used as a natural dye and in the study of photochemical reactions.

Biology: Essential for studying photosynthesis and plant physiology.

Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties

Industry: Used in food coloring, cosmetics, and as a natural pesticide.

作用机制

Chlorophyll a functions by absorbing light energy and converting it into chemical energy through photosynthesis. It transfers resonance energy in the antenna complex, ending in the reaction center where specific chlorophylls P680 and P700 are located . The absorbed light energy excites electrons, which are then transferred to an electron acceptor, initiating a chain of electron-transfer steps that ultimately convert carbon dioxide and water into carbohydrates and oxygen .

相似化合物的比较

Chlorophyll a is one of several types of chlorophyll found in nature. Other similar compounds include:

Chlorophyll b: Differs from chlorophyll a by having an aldehyde group instead of a methyl group at the carbon-7 position.

Chlorophyll c: Found in certain algae and differs structurally by having an acrylic side chain at C7.

Chlorophyll d and f: Found in some algae and cyanobacteria, respectively, and help these organisms absorb light in different parts of the spectrum.

Chlorophyll a is unique due to its universal presence in all photosynthetic organisms and its primary role in the electron transport chain during photosynthesis .

属性

CAS 编号 |

18025-08-6 |

|---|---|

分子式 |

C55H74MgN4O5+2 |

分子量 |

895.5 g/mol |

IUPAC 名称 |

magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate |

InChI |

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p+1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 |

InChI 键 |

ATNHDLDRLWWWCB-AENOIHSZSA-O |

手性 SMILES |

CCC1=C(C2=[NH+]C1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=[NH+]5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] |

规范 SMILES |

CCC1=C(C2=[NH+]C1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=[NH+]5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |

物理描述 |

Waxy blue-black solid; [Merck Index] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11710384.png)

![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11710389.png)

![4-methoxy-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710405.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B11710411.png)

![2-[2-(2-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B11710415.png)

![N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide](/img/structure/B11710423.png)

![3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11710443.png)

![8'-Methoxy-1,1,3-trimethyl-6'-nitro-1,3-dihydrospiro[benzo[e]indole-2,2'-chromene]](/img/structure/B11710450.png)